molecular formula C18H16N4O3S2 B2870757 2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899961-75-2

2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2870757
CAS No.: 899961-75-2
M. Wt: 400.47
InChI Key: FKTJCWGFOKJUFA-UHFFFAOYSA-N
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Description

2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a benzofuro[3,2-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the annulation reaction of ortho-substituted para-quinone methides with bromonitromethane, followed by oxidation and elimination sequences . This method is efficient under mild and metal-free conditions, yielding functionalized benzofuro[3,2-d]pyrimidine derivatives in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuro[3,2-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with sodium borohydride can produce alcohol derivatives.

Scientific Research Applications

2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the targets, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as:

Uniqueness

What sets 2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide apart is its unique combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-2-8-22-16(24)15-14(11-5-3-4-6-12(11)25-15)21-18(22)27-10-13(23)20-17-19-7-9-26-17/h3-7,9H,2,8,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTJCWGFOKJUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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